

Spinacetin: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Spinacetin

Cat. No.: B1623641

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An In-depth Overview of its Physicochemical Properties, Biological Activities, and Mechanisms of Action

Introduction

Spinacetin is a naturally occurring O-methylated flavonol found in various plants, most notably in spinach (*Spinacia oleracea*).^[1] As a member of the flavonoid class of polyphenols, **Spinacetin** has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of **Spinacetin**, focusing on its chemical identity, molecular structure, and its well-documented anti-inflammatory and antioxidant properties. Detailed experimental protocols and quantitative data are presented to support researchers, scientists, and drug development professionals in their exploration of this promising bioactive compound.

Physicochemical Properties of Spinacetin

Spinacetin is chemically defined as 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4H-chromen-4-one.^[2] Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	3153-83-1	[2][3]
Molecular Formula	C ₁₇ H ₁₄ O ₈	[1][3]
Molecular Weight	346.29 g/mol	[4]
IUPAC Name	3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxy-4H-chromen-4-one	[2]
SMILES	<chem>COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C=C(C(=C3O)OC)O)O)O</chem>	[1]
Appearance	Powder	[4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[4]

Anti-inflammatory and Anti-allergic Activities

Spinacetin has demonstrated significant anti-inflammatory and anti-allergic activities, primarily through the modulation of mast cell activation.[5][6][7] Mast cells play a pivotal role in the inflammatory response by releasing various mediators such as histamine, leukotrienes, and pro-inflammatory cytokines upon activation.

Inhibition of Mast Cell Degranulation and Mediator Release

In vitro studies using bone marrow-derived mast cells (BMMCs) and rat basophilic leukemia (RBL-2H3) cells have shown that **Spinacetin** effectively inhibits the release of key inflammatory mediators.

Mediator	Cell Line	Spinacetin Concentration (μM)	Inhibition	Reference
Histamine	BMMCs	1, 2, 5	Dose-dependent inhibition	[5] [8]
Leukotriene C ₄ (LTC ₄)	BMMCs	1, 2, 5	Dose-dependent inhibition	[6] [7]
Interleukin-6 (IL-6)	BMMCs	1, 2, 5	Dose-dependent inhibition	[6] [7]

Experimental Protocol: In Vitro Inhibition of Mast Cell Mediator Release

Cell Culture and Stimulation:

- Bone marrow cells are cultured in RPMI 1640 medium supplemented with 10% FBS, antibiotics, and 20% pokeweed mitogen-stimulated spleen conditioned medium (as a source of IL-3) for over 3 weeks to differentiate into BMMCs.[\[6\]](#)
- BMMCs or RBL-2H3 cells are sensitized with anti-DNP IgE overnight.
- Cells are pre-treated with varying concentrations of **Spinacetin** (e.g., 1, 2, and 5 μM) for 1 hour.
- Mast cell activation is induced by challenging with DNP-HSA.[\[6\]](#)

Measurement of Mediator Release:

- Histamine, LTC₄, and IL-6: The levels of these mediators in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.[\[6\]](#)
- Intracellular Calcium (Ca²⁺) Mobilization: Cells are loaded with a fluorescent calcium indicator dye. The change in fluorescence intensity, which corresponds to the intracellular

Ca²⁺ concentration, is measured following stimulation with DNP-HSA in the presence or absence of **Spinacetin**.[\[5\]](#)

In Vivo Anti-allergic Activity: Passive Cutaneous Anaphylaxis (PCA)

The anti-allergic efficacy of **Spinacetin** has been confirmed in a murine model of passive cutaneous anaphylaxis (PCA). Oral administration of **Spinacetin** significantly attenuated the IgE/antigen-mediated PCA reaction.[\[5\]](#)[\[9\]](#)

Animal Model	Spinacetin Dosage (mg/kg)	Effect	Reference
ICR Mice	25 and 50	Dose-dependent attenuation of PCA reaction	[9]

Experimental Protocol: Passive Cutaneous Anaphylaxis (PCA) in Mice

Sensitization and Challenge:

- Mice are intradermally injected with anti-DNP IgE in one ear to sensitize the local mast cells.
- After 24 hours, **Spinacetin** (25 or 50 mg/kg) is administered orally.
- One hour after **Spinacetin** administration, the mice are intravenously challenged with DNP-HSA containing Evans blue dye.

Evaluation of PCA Reaction:

- The extent of the allergic reaction is quantified by measuring the amount of Evans blue dye that has extravasated into the ear tissue. The dye is extracted from the ear tissue and its absorbance is measured spectrophotometrically.[\[5\]](#)

Molecular Mechanism of Action: Modulation of Signaling Pathways

Spinacetin exerts its anti-inflammatory effects by targeting key signaling molecules upstream of mast cell activation. The primary mechanism involves the inhibition of the Syk-dependent signaling cascade, which subsequently downregulates the NF- κ B and MAPK pathways.[5][6]

Inhibition of NF- κ B and MAPK Signaling Pathways

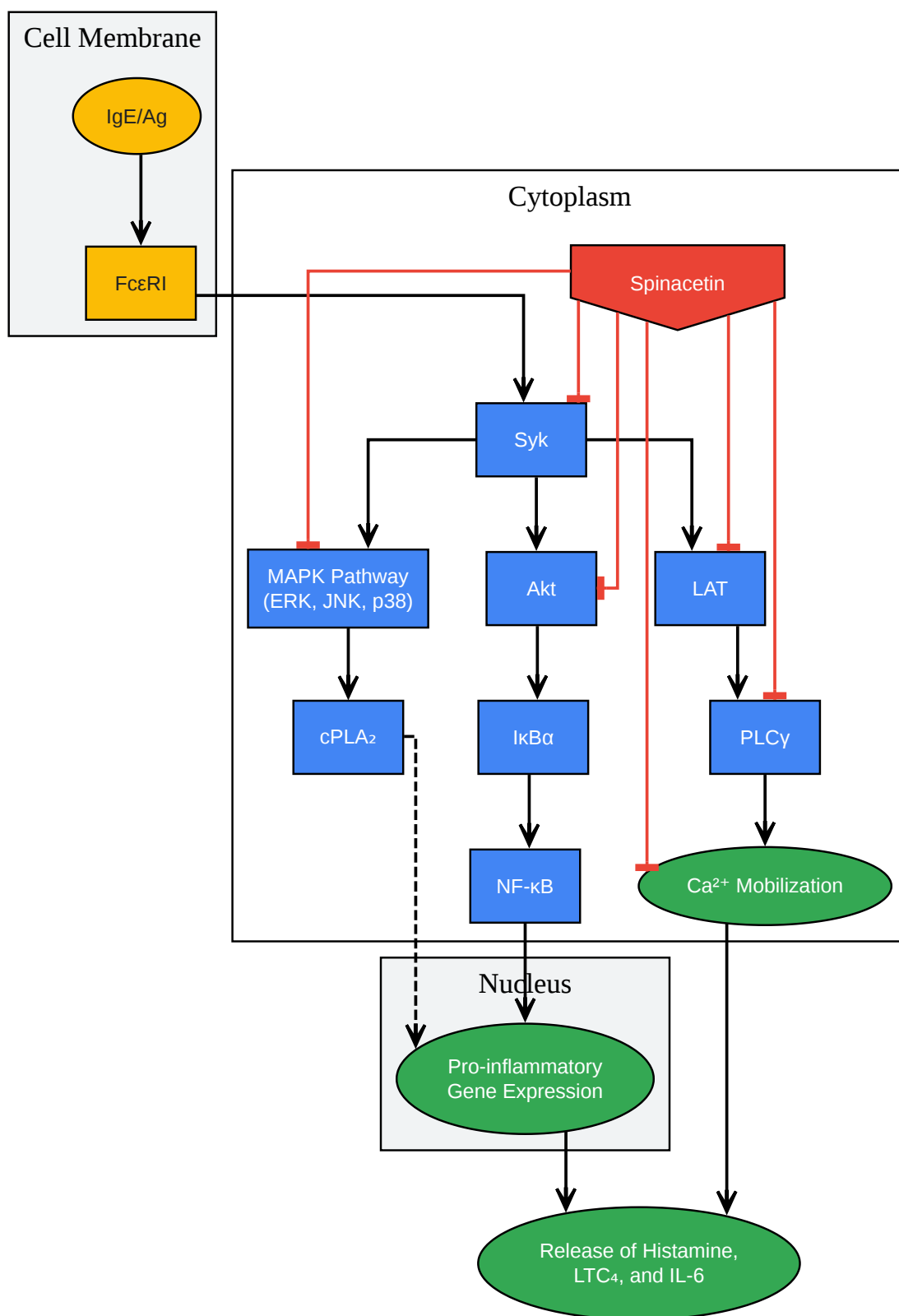
Western blot analysis has revealed that **Spinacetin** inhibits the phosphorylation of several critical proteins in the NF- κ B and MAPK signaling pathways in activated mast cells.[6][7]

Signaling Pathway	Target Protein	Effect of Spinacetin	Cell Line
Upstream Signaling	Syk	Inhibition of phosphorylation	BMMCs
LAT	Inhibition of phosphorylation	BMMCs	RBL-2H3
PLC γ	Inhibition of phosphorylation	BMMCs, RBL-2H3	
MAPK Pathway	ERK	Inhibition of phosphorylation	
JNK	Inhibition of phosphorylation	RBL-2H3	RBL-2H3
p38	Inhibition of phosphorylation	RBL-2H3	
NF- κ B Pathway	Akt	Inhibition of phosphorylation	
I κ B α	Inhibition of phosphorylation	RBL-2H3	RBL-2H3
NF- κ B p65	Inhibition of nuclear translocation	RBL-2H3	
Downstream Effector	cPLA $_2$	Inhibition of translocation to the nucleus	

Experimental Protocol: Western Blot Analysis of Signaling Proteins

- **Cell Lysis:** Following stimulation, cells are lysed with a lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

- **SDS-PAGE and Electrotransfer:** Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Syk, Syk, p-ERK, ERK, p-p65, p65).
- **Detection:** After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.



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Caption: **Spinacetin**'s inhibitory effect on the mast cell activation signaling pathway.

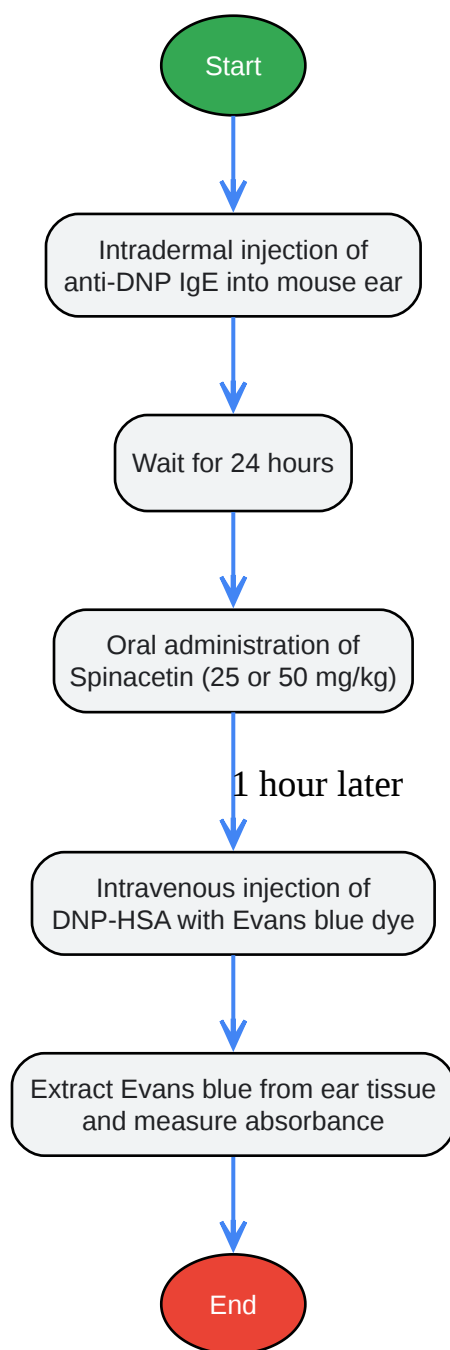
Antioxidant Activity

Spinacetin also exhibits potent antioxidant properties, which contribute to its overall anti-inflammatory effects by scavenging free radicals and reducing oxidative stress.

Assay	IC ₅₀ Value (µg/mL)	Reference
DPPH Radical Scavenging	22.87 (for spinach extract)	[10]
ABTS Radical Scavenging	Data not available for pure Spinacetin	

Experimental Protocol: DPPH Radical Scavenging Assay

- A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
- Different concentrations of **Spinacetin** are added to the DPPH solution.
- The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
- The absorbance of the solution is measured at 517 nm using a spectrophotometer.
- The percentage of DPPH radical scavenging activity is calculated, and the IC₅₀ value (the concentration of **Spinacetin** required to scavenge 50% of the DPPH radicals) is determined.



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Caption: Experimental workflow for the Passive Cutaneous Anaphylaxis (PCA) model.

Conclusion

Spinacetin is a promising natural compound with well-defined anti-inflammatory and antioxidant properties. Its mechanism of action, centered on the inhibition of the Syk-dependent

activation of mast cells and the subsequent downregulation of the NF-κB and MAPK signaling pathways, provides a strong rationale for its further investigation as a potential therapeutic agent for inflammatory and allergic diseases. This technical guide offers a foundational resource for researchers and drug development professionals to advance the study and application of **Spinacetin**.

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